molecular formula C12H14N2OS2 B2954737 Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione CAS No. 315697-60-0

Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione

Cat. No.: B2954737
CAS No.: 315697-60-0
M. Wt: 266.38
InChI Key: WMYVPKJGICOILU-UHFFFAOYSA-N
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Description

Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The molecule is further functionalized with a sulfanyl-methanethione moiety linked via an ethoxy group. The ethoxy group enhances hydrophilicity, while the sulfanyl-thione motif may contribute to redox activity or metal coordination .

Properties

IUPAC Name

O-ethyl (8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-3-15-12(16)17-8-10-7-14-6-4-5-9(2)11(14)13-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYVPKJGICOILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CN2C=CC=C(C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a complex structure that includes an imidazopyridine core, which is known for its diverse biological activities. The presence of the ethoxy group and the sulfanyl moiety may enhance its solubility and reactivity.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit selective antimicrobial properties. For instance, compounds with similar structures have been identified as selective inhibitors of Mycobacterium tuberculosis, showing no activity against Gram-positive or Gram-negative pathogens . This suggests that this compound may also possess targeted antimicrobial effects.

Anti-inflammatory and Analgesic Properties

Imidazopyridine derivatives have been reported to modulate the activity of P2X7 receptors, which are involved in pain and inflammation pathways. These compounds have shown promise in treating various inflammatory conditions such as rheumatoid arthritis and multiple sclerosis . The potential for this compound to act on similar pathways warrants further investigation.

Anticancer Potential

Recent studies have highlighted the role of imidazopyridine derivatives in cancer therapy. For example, certain derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of immune responses in cancer. By inhibiting ENPP1, these compounds can enhance immune activation against tumors, suggesting a potential therapeutic role for this compound in cancer immunotherapy .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in microbial metabolism and inflammation.
  • Receptor Modulation : The ability to modulate receptor activity (e.g., P2X7) can lead to significant anti-inflammatory effects.
  • Immune System Activation : By enhancing immune responses against tumors, this compound may contribute to improved anticancer efficacy.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies investigating the biological activities of imidazopyridine derivatives:

StudyFocusFindings
Antimycobacterial ActivityIdentified selective inhibitors against M. tuberculosis with no effect on other pathogens.
Pain and InflammationDemonstrated modulation of P2X7 receptor activity leading to analgesic effects.
Cancer ImmunotherapyShowed that imidazopyridine derivatives enhance immune response by inhibiting ENPP1.

Scientific Research Applications

Unfortunately, information regarding specific applications of the compound "Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione" (CAS 315697-60-0) is limited within the provided search results. However, based on the available data, we can infer potential applications and related research areas.

1. Chemical Identification and Properties

  • IUPAC Name: this compound .
  • Molecular Formula: C12H14N2OS2 .
  • Molecular Weight: 266.3824 .

2. Structural Similarity and Potential Applications

  • The compound contains an imidazopyridine moiety, which is a bicyclic pyridine containing ring-junction nitrogen .
  • Imidazopyridine derivatives have been found in marketed drugs .
  • The presence of a pyrazole moiety suggests potential anticancer effects . Pyrazole compounds have demonstrated anti-inflammatory, antipyretic, analgesic, and anticancer properties .
  • Specific pyrazolo-pyridine derivatives have shown anticancer activity against MCF-7, Hela, and HCT116 cancer cell lines . They can induce cell cycle arrest and apoptosis and exhibit inhibitory activity against CDK2 and CDK9 .

3. Related Compounds and Research

  • The search results mention several related compounds with potential applications, including:
    • Pyrazolo-pyrimidines: Some derivatives have demonstrated antitumor activities and potent inhibitory activity against CDK2/cyclin E .
    • Pyrazolo-pyridines: These compounds have shown anticancer effects on various cancer cell lines .
    • Pyrazole carboxamides: Some derivatives exhibit potent antiproliferative effects against solid cancer cell lines and inhibitory activities against HDAC2 .

4. Purchasing and Availability

  • The compound this compound is available for purchase from chemical vendors .

5. Safety Information

  • Imidazo[1,2-a]pyridin-2-ylmethanamine can be harmful if swallowed and causes skin irritation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituents, physicochemical properties, and biological activity:

Compound Key Substituents Molecular Weight Solubility Biological Activity Key References
Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione Ethoxy, sulfanyl-methanethione ~380 g/mol* Moderate (ethoxy) Undetermined (theoretical) N/A
8-Bromo-6-chloro-2-[(4-chlorophenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine () Bromo, chloro, nitro, sulfonylmethyl 443.86 g/mol Low (sulfonyl) Antileishmanial (IC50 < 1 µM)
5-Fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide () Fluoro, methoxy, sulfonamide 411.5 g/mol Moderate (sulfonamide) Potential CNS activity
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid () Acetic acid ~220 g/mol High (carboxylic acid) Chelation or prodrug potential
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine () Dimethoxyphenyl, phenethyl, amine ~400 g/mol Low (hydrophobic) Kinase inhibition (in silico)

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Solubility :

  • Electron-withdrawing groups (e.g., sulfonyl in ) reduce solubility due to increased hydrophobicity, whereas hydrophilic groups like ethoxy or carboxylic acid () enhance aqueous solubility .
  • The sulfanyl-thione group in the target compound may offer intermediate solubility but could be susceptible to oxidation, forming sulfonyl derivatives .

Biological Activity Trends: Nitro and sulfonyl groups in correlate with potent antiparasitic activity, likely due to redox cycling or targeting parasite-specific enzymes .

Synthetic Accessibility :

  • Coupling reactions (e.g., Suzuki-Miyaura in ) and sulfur-based functionalization (e.g., thiol-ene in ) are common strategies for imidazo[1,2-a]pyridine derivatives. The target compound’s synthesis may require protection of the thione group to prevent oxidation .

Contradictory Evidence :

  • While sulfonyl groups () improve metabolic stability, they may reduce bioavailability compared to sulfanyl or ethoxy groups. This highlights a trade-off between stability and solubility .

Structure-Activity Relationships (SAR)

  • Sulfur-Containing Groups : Sulfonyl derivatives exhibit higher stability but lower solubility, whereas sulfanyl groups offer reversible redox activity .
  • Aromatic Substituents : Electron-donating groups (e.g., methoxy in ) improve π-π stacking in receptor binding, while halogens (e.g., chloro in ) enhance electrophilicity .

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